molecular formula C10H18O2 B13297808 1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde

1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde

Cat. No.: B13297808
M. Wt: 170.25 g/mol
InChI Key: OLEGJLWAPFVBJC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is characterized by a cycloheptane ring substituted with a hydroxyethyl group and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

The synthesis of 1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with ethylene oxide in the presence of a base to form the hydroxyethyl derivative. This intermediate is then oxidized to the corresponding aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, respectively .

Scientific Research Applications

1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-(2-Hydroxyethyl)cycloheptane-1-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(2-hydroxyethyl)cycloheptane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c11-8-7-10(9-12)5-3-1-2-4-6-10/h9,11H,1-8H2

InChI Key

OLEGJLWAPFVBJC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CCO)C=O

Origin of Product

United States

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